5-Amino-2-chloroquinazolin-4(1H)-one 5-Amino-2-chloroquinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17999042
InChI: InChI=1S/C8H6ClN3O/c9-8-11-5-3-1-2-4(10)6(5)7(13)12-8/h1-3H,10H2,(H,11,12,13)
SMILES:
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.60 g/mol

5-Amino-2-chloroquinazolin-4(1H)-one

CAS No.:

Cat. No.: VC17999042

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-chloroquinazolin-4(1H)-one -

Specification

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
IUPAC Name 5-amino-2-chloro-3H-quinazolin-4-one
Standard InChI InChI=1S/C8H6ClN3O/c9-8-11-5-3-1-2-4(10)6(5)7(13)12-8/h1-3H,10H2,(H,11,12,13)
Standard InChI Key HRCOTVYHYCRXHQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)N=C(NC2=O)Cl)N

Introduction

Structural and Chemical Properties of 5-Amino-2-chloroquinazolin-4(1H)-one

Molecular Framework and Substituent Effects

The quinazolinone core consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety. In 5-amino-2-chloroquinazolin-4(1H)-one, the amino group at position 5 and chlorine at position 2 introduce distinct electronic and steric effects. The electron-donating amino group enhances nucleophilic reactivity at adjacent positions, while the electron-withdrawing chlorine atom influences ring electron density and hydrogen-bonding capabilities . These substituents may also affect metabolic stability, as seen in related compounds where halogenation improves resistance to oxidative degradation .

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, analogs provide insights:

PropertyAnalogous Compound (Reference)Estimated Value for Target Compound
Melting Point3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one 180–185°C (predicted)
Solubility6-Chloroquinazolin-4(3H)-one Low aqueous solubility, soluble in DMSO
logP2-Aminoquinazolin-4(3H)-one derivatives ~2.5 (moderate lipophilicity)

The amino and chloro groups likely confer moderate polarity, balancing solubility and membrane permeability—a critical factor for drug-like properties .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of quinazolinones typically begins with anthranilic acid derivatives. For 5-amino-2-chloroquinazolin-4(1H)-one, a plausible pathway involves:

  • Starting Material: 5-Amino-2-chloroanthranilic acid.

  • Cyclization: Treatment with formamide or urea under reflux to form the pyrimidinone ring .

  • Functionalization: Introduction of additional substituents via nucleophilic aromatic substitution or palladium-catalyzed coupling, if required.

A comparative study on 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one demonstrated that microwave irradiation (800 W, 5 minutes) improved yields (87%) over conventional heating (79% over 10 hours) , suggesting similar optimizations could benefit the target compound’s synthesis.

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring correct positioning of amino and chloro groups during cyclization.

  • Stability of Amino Group: Protection with acetyl or tert-butoxycarbonyl (Boc) groups may be necessary to prevent oxidation .

  • Purification: Low solubility in common solvents may necessitate chromatographic techniques.

Biological Activities and Mechanisms

Antibacterial Applications

Quinazolinones bearing chloro and amino groups, such as 6-chloro-3-((2-isopropylthiazol-5-yl)methyl)quinazolin-4(3H)-one, inhibit Pseudomonas aeruginosa by disrupting quorum sensing (QS) pathways . The 2-chloro substituent in these compounds interferes with PqsR receptor binding, reducing virulence factor production . This mechanism suggests potential utility for the target compound in treating multidrug-resistant infections.

Enzyme Inhibition

Quinazolinones are known inhibitors of aldose reductase and cytochrome P450 (CYP) isoforms . For example, derivative 11e inhibits CYP1A2 and CYP3A4 by >65% at 10 μM , highlighting the scaffold’s versatility. The 5-amino group in the target compound could enhance hydrogen bonding with enzyme active sites, while the chloro substituent may improve binding affinity through hydrophobic interactions.

Future Directions and Applications

Structural Optimization

  • Amino Group Modifications: Acylation or alkylation to modulate solubility and target engagement.

  • Chloro Replacement: Investigating bromo or trifluoromethyl groups to enhance binding kinetics.

Therapeutic Areas of Interest

  • Antiviral Therapeutics: Targeting RNA viruses through protease or polymerase inhibition.

  • Antibacterial Adjuvants: Disrupting QS in Gram-negative pathogens to potentiate existing antibiotics .

  • Oncology: Exploiting kinase or reductase inhibition pathways observed in related quinazolinones .

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